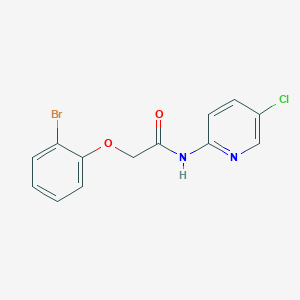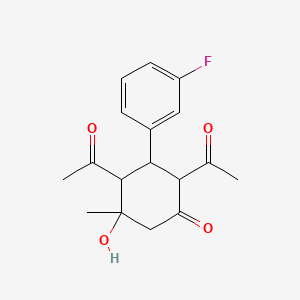
6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromenones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The exact mechanism of action of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Its antiviral activity may be attributed to its ability to inhibit viral replication. Its anti-inflammatory and antioxidant activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been reported to exhibit antiviral activity against hepatitis C virus, dengue virus, and human immunodeficiency virus. Its anti-inflammatory and antioxidant activities have been demonstrated in various animal models of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one is its potential use as a fluorescent probe for the detection of metal ions. It is also relatively easy to synthesize and can be obtained in moderate yield. However, its low solubility in water and organic solvents can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one. One direction is to further investigate its anticancer activity and elucidate its mechanism of action. Another direction is to explore its potential use as an antiviral agent and develop more potent derivatives. Its potential use as an insecticide and herbicide also warrants further investigation. In addition, its use as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography can be further explored.
Synthesemethoden
The synthesis of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one involves the reaction of 6-chloro-4-hydroxycoumarin with octahydro-1(2H)-quinoline in the presence of a strong acid catalyst, followed by oxidation with a suitable oxidizing agent. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-chloro-3-(octahydro-1(2H)-quinolinylmethyl)-4H-chromen-4-one in scientific research are numerous. It has been reported to exhibit anticancer, antiviral, anti-inflammatory, and antioxidant activities. It has also been studied for its potential use as an insecticide and herbicide. In addition, it has been used as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
Eigenschaften
IUPAC Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-6-chlorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-15-7-8-18-16(10-15)19(22)14(12-23-18)11-21-9-3-5-13-4-1-2-6-17(13)21/h7-8,10,12-13,17H,1-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFOCSQYKWFHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2CC3=COC4=C(C3=O)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-6-chlorochromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-methoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5113479.png)

![methyl 4-{[4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzoate](/img/structure/B5113495.png)
![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![N-cyclopropyl-N'-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5113536.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)


![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)

